Juglomycin Z
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Juglomycin Z is a natural product that is derived from the Juglans regia tree. It is a potent antitumor agent that has been extensively studied for its therapeutic potential in cancer treatment. The molecule has a unique structure and mechanism of action that make it a promising candidate for further research and development.
Scientific Research Applications
Antibiotic Properties
Juglomycin Z, identified as a new juglomycin-type antibiotic from Streptomyces tendae, exhibits significant antibiotic activity. It is distinct due to an additional methyl group in its naphthoquinone ring system, enhancing its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as yeasts (Fiedler et al., 1994).
Synthesis and Derivative Studies
Advancements in synthetic chemistry have enabled the creation of various juglomycin derivatives, including juglomycin Z. A unified approach using a 1,4-dimethoxynaphthalene derivative as a key intermediate has been reported, facilitating the synthesis of juglomycin Z and its structurally related compounds. This approach highlights the potential for developing diverse juglomycin-based compounds for varied applications (Yoshioka et al., 2019).
Antimicrobial Activity and Derivatives
Further research into juglomycin derivatives has revealed their potential in antimicrobial applications. Studies have shown that derivatives like juglorubin and juglorescein exhibit antibacterial and cytotoxic activities, indicating the usefulness of juglomycin Z and its derivatives in combating various bacterial strains and potentially in cancer research (Kamo et al., 2019).
properties
CAS RN |
160162-39-0 |
---|---|
Product Name |
Juglomycin Z |
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(3S)-3-hydroxy-4-(5-hydroxy-3-methyl-1,4-dioxonaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C15H14O6/c1-7-10(5-8(16)6-12(18)19)15(21)9-3-2-4-11(17)13(9)14(7)20/h2-4,8,16-17H,5-6H2,1H3,(H,18,19)/t8-/m0/s1 |
InChI Key |
MIJQQLCPVSCPSU-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)O)C[C@@H](CC(=O)O)O |
SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)O)CC(CC(=O)O)O |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)O)CC(CC(=O)O)O |
synonyms |
juglomycin Z |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.